molecular formula C21H22ClN5O B11266814 3-(4-chlorophenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

3-(4-chlorophenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11266814
M. Wt: 395.9 g/mol
InChI Key: AHEYNPUBKGBBDR-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a unique triazoloazepine structure

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-3-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves multiple steps, starting with the preparation of the triazoloazepine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The final compound is obtained by reacting the triazoloazepine intermediate with 4-chlorophenyl isocyanate and phenyl isocyanate under specific conditions .

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-3-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chlorophenyl rings, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the modulation of cellular processes. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis .

Comparison with Similar Compounds

Similar compounds to 1-(4-CHLOROPHENYL)-3-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA include other triazoloazepine derivatives, such as:

These compounds share the triazoloazepine core but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C21H22ClN5O

Molecular Weight

395.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C21H22ClN5O/c22-16-10-12-17(13-11-16)23-21(28)27(18-7-3-1-4-8-18)15-20-25-24-19-9-5-2-6-14-26(19)20/h1,3-4,7-8,10-13H,2,5-6,9,14-15H2,(H,23,28)

InChI Key

AHEYNPUBKGBBDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN(C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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